molecular formula C8H16ClF2N B2456603 (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride CAS No. 2445750-32-1

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2456603
CAS No.: 2445750-32-1
M. Wt: 199.67
InChI Key: JREIXGSIHFTAKL-OGFXRTJISA-N
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Description

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group attached to a difluoroethanamine moiety, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Introduction of Difluoroethanamine: The difluoroethanamine moiety can be synthesized via a nucleophilic substitution reaction, where a difluoroethane precursor reacts with an amine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-substituted cyclohexyl derivatives.

Scientific Research Applications

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Cyclohexyl-2,2-difluoroethanol
  • (1R)-1-Cyclohexyl-2,2-difluoropropanamine
  • (1R)-1-Cyclohexyl-2,2-difluorobutanamine

Uniqueness

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of a cyclohexyl group and a difluoroethanamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

(1R)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREIXGSIHFTAKL-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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